Lipophilicity Increase via 4-Chloro Substitution
The 4-chloro substituent on 4-chloro-N-cyclohexylpyridin-2-amine produces a computed XLogP3 of 3.6 , which is approximately 0.8–1.0 log units higher than the unsubstituted parent N-cyclohexylpyridin-2-amine, for which experimental and computed logP values range from 2.62 to 2.82 depending on the measurement method [1]. This lipophilicity increase is consistent with the Hansch π constant for aromatic chlorine (+0.71), confirming that the effect is predictable and attributable specifically to the 4-chloro substitution. For further context, the 5-bromo-3-chloro analog (CAS 1280786-98-2) exhibits a computed XLogP3 of 4.3 [2], demonstrating that lipophilicity can be tuned across a range by halogen substitution pattern.
| Evidence Dimension | Calculated lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (4-chloro-N-cyclohexylpyridin-2-amine, CAS 75291-62-2) |
| Comparator Or Baseline | logP = 2.62–2.82 (N-cyclohexylpyridin-2-amine, CAS 15513-16-3); XLogP3 = 4.3 (5-bromo-3-chloro-N-cyclohexylpyridin-2-amine, CAS 1280786-98-2) |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.0 vs. unsubstituted parent; ΔXLogP3 = −0.7 vs. 5-bromo-3-chloro analog |
| Conditions | Computed values from XLogP3 algorithm (PubChem/LookChem); experimental logP from SIELC and ChemBase entries |
Why This Matters
A ~1 log unit increase in lipophilicity can correspond to approximately 10-fold higher membrane permeability, directly influencing cell-based assay exposure, oral bioavailability predictions, and the suitability of the compound for different screening formats (biochemical vs. cellular).
- [1] SIELC Technologies. N-Cyclohexylpyridin-2-amine, CAS 15513-16-3. logP: 2.82. ChemBase. Log P: 2.62. View Source
- [2] PubChem. 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine, CID. XLogP3: 4.3. View Source
